molecular formula C19H35O4- B14416005 13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate CAS No. 85228-93-9

13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate

Cat. No.: B14416005
CAS No.: 85228-93-9
M. Wt: 327.5 g/mol
InChI Key: YSYRUJQTAPSNER-UHFFFAOYSA-M
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Description

13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butoxy group, which is a common protecting group in organic synthesis, and a dimethyl-oxotridecanoate backbone, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate typically involves the esterification of a suitable carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. One common method is the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, often employs continuous flow processes. These methods enhance the scalability and reproducibility of the synthesis, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate involves its interaction with specific molecular targets and pathways. The tert-butoxy group acts as a protecting group, preventing unwanted side reactions during synthesis. The compound’s ester functionality allows it to participate in esterification and transesterification reactions, facilitating the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific chain lengths and functionalities .

Properties

CAS No.

85228-93-9

Molecular Formula

C19H35O4-

Molecular Weight

327.5 g/mol

IUPAC Name

2,2-dimethyl-13-[(2-methylpropan-2-yl)oxy]-13-oxotridecanoate

InChI

InChI=1S/C19H36O4/c1-18(2,3)23-16(20)14-12-10-8-6-7-9-11-13-15-19(4,5)17(21)22/h6-15H2,1-5H3,(H,21,22)/p-1

InChI Key

YSYRUJQTAPSNER-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCC(C)(C)C(=O)[O-]

Origin of Product

United States

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